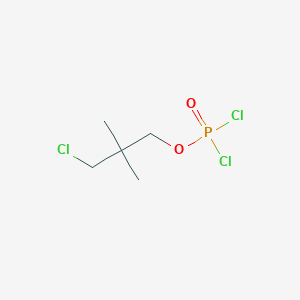
Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amide, azo, and isoindole groups, which contribute to its diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, 2,5-dichloro-1,4-phenylenediamine, which is then subjected to azo coupling reactions with 2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-4-yl derivatives. The final step involves the formation of the butanamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-1,4-phenylenediamine: Shares the core structure but lacks the complex functional groups.
N,N’-Bis(2-chloro-4-nitrophenyl)urea: Similar in having multiple functional groups but differs in its overall structure and reactivity.
Uniqueness
Butanamide, N,N’-(2,5-dichloro-1,4-phenylene)bis(2-((2-(4-chlorophenyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl)azo)-3-oxo-) is unique due to its combination of amide, azo, and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57532-29-3 |
|---|---|
Molekularformel |
C42H26Cl4N8O8 |
Molekulargewicht |
912.5 g/mol |
IUPAC-Name |
2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-N-[2,5-dichloro-4-[[2-[[2-(4-chlorophenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-3-oxobutanoyl]amino]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C42H26Cl4N8O8/c1-19(55)35(51-49-29-7-3-5-25-33(29)41(61)53(39(25)59)23-13-9-21(43)10-14-23)37(57)47-31-17-28(46)32(18-27(31)45)48-38(58)36(20(2)56)52-50-30-8-4-6-26-34(30)42(62)54(40(26)60)24-15-11-22(44)12-16-24/h3-18,35-36H,1-2H3,(H,47,57)(H,48,58) |
InChI-Schlüssel |
UOTFJEWCBHQGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl)N=NC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
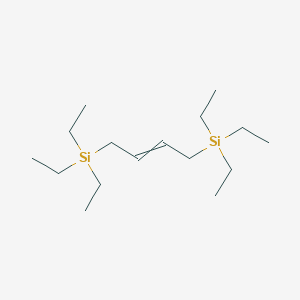
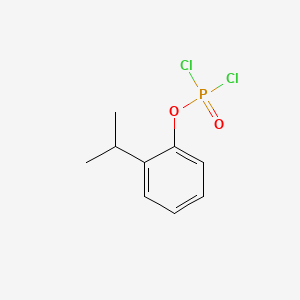
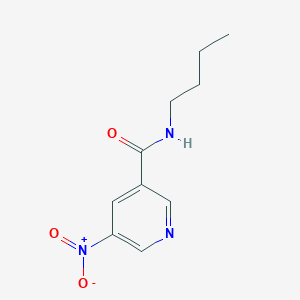
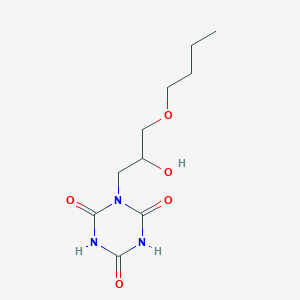
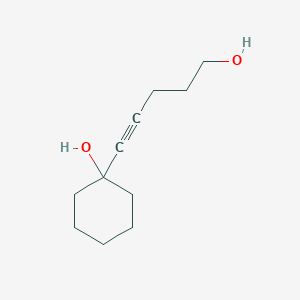
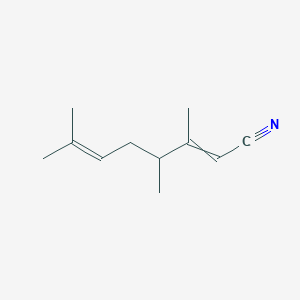
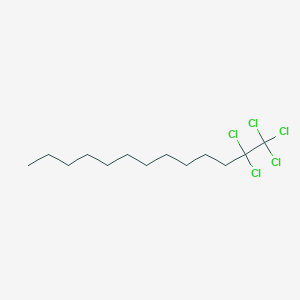
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
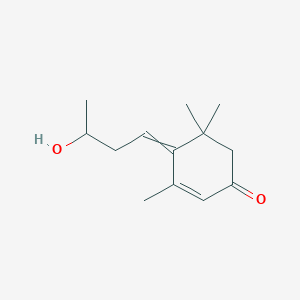
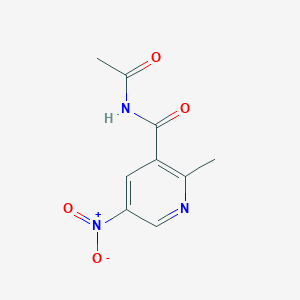
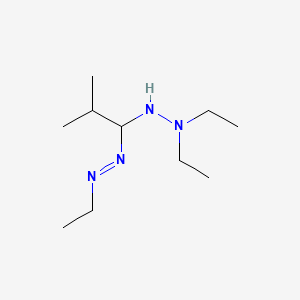
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)
